N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S2/c19-16(18-13-7-9-25(20,21)11-13)12-3-5-15(6-4-12)26(22,23)17-10-14-2-1-8-24-14/h3-6,13-14,17H,1-2,7-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYUDVRXPLNYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-Dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several unique structural components:
- Dioxidotetrahydro-thienyl group : This moiety suggests interactions with various biological targets.
- Benzamide core : Known for its role in various pharmacological applications.
- Tetrahydro-2-furanylmethyl amine : This group may enhance the compound's bioactivity.
The molecular formula of the compound is with a molecular weight of 320.4 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with the thienyl structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins. The inhibition of COX-2 has been particularly notable, with some derivatives demonstrating IC50 values lower than 0.5 μM, indicating potent anti-inflammatory effects .
2. Analgesic Effects
The analgesic activity of this compound has been evaluated in various studies. Compounds similar to this compound have shown analgesic effects comparable to standard drugs like sodium diclofenac. For example, certain derivatives exhibited analgesic activity percentages ranging from 40% to 51% in preclinical models .
Research Findings and Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| COX Inhibitors | Anti-inflammatory | <0.5 μM | |
| Tetrahydroquinolines | Antitumor | 2.5 - 12.5 μg/mL | |
| Sulfonamide Derivatives | Analgesic | ~51% protection |
Case Study: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects of sulfonamide derivatives similar to the target compound. The results indicated that these compounds significantly inhibited edema formation in animal models and reduced serum levels of inflammatory cytokines such as IL-1β . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide core enhanced COX-2 selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including those structurally related to N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide, as anticancer agents. For instance, compounds with similar sulfonamide structures have been evaluated for their ability to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and various proteases. Research indicates that related compounds have shown promise in inhibiting α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes and Alzheimer's disease therapies .
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics. The incorporation of thiophene and furan rings may enhance antimicrobial activity against various pathogens. Studies have indicated that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .
Antimalarial Potential
The search for new antimalarial agents has led to the synthesis of various sulfonamide derivatives. Compounds structurally akin to this compound have been identified as potential leads in developing new antimalarial drugs due to their ability to interfere with critical metabolic pathways in malaria parasites .
Case Study 1: Anticancer Evaluation
Case Study 2: Enzyme Inhibition Assays
In this study, compounds similar to this compound were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results demonstrated effective inhibition at low concentrations, suggesting potential therapeutic applications in managing diabetes and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
